molecular formula C23H27N3O4S B2585298 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 899970-72-0

4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2585298
CAS No.: 899970-72-0
M. Wt: 441.55
InChI Key: WAAWVJRACRRICB-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a 3,4-dihydro-2H-benzothiadiazine scaffold substituted with a 3,5-dimethylphenyl group at position 2 and a 2-(azepan-1-yl)-2-oxoethyl moiety at position 2. The azepane ring (a seven-membered amine) and dimethylphenyl substituent are critical for its physicochemical and pharmacological properties. Spectral techniques such as IR and ¹H-NMR are typically employed for structural confirmation .

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-17-13-18(2)15-19(14-17)26-23(28)25(16-22(27)24-11-7-3-4-8-12-24)20-9-5-6-10-21(20)31(26,29)30/h5-6,9-10,13-15H,3-4,7-8,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAWVJRACRRICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the azepane ring, followed by the introduction of the dimethylphenyl group and the benzothiadiazine core. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azepane ring, the dimethylphenyl group, or the benzothiadiazine core.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to benzothiadiazines exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The specific compound may also demonstrate cytotoxic effects against various cancer cell lines, although detailed studies are required to confirm these effects.

Antimicrobial Properties

Benzothiadiazine derivatives have been studied for their antimicrobial activities. The presence of the azepan ring and the dimethylphenyl group may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes in pathogens. Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neural tissues, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Properties

The compound's structure suggests possible anti-inflammatory effects. Research into related compounds has shown inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This could position the compound as a therapeutic option for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter release in the central nervous system.

Comparison with Similar Compounds

Research Findings and Implications

Anticancer Potential: Benzothiadiazine derivatives (e.g., compound 19) exhibit nanomolar to micromolar IC₅₀ values against MCF-7 and HepG2 cells, suggesting that the target compound may share this activity due to structural similarities .

Structure-Activity Relationships (SAR) :

  • The azepane ring may reduce off-target effects by conferring selectivity toward cancer-specific enzymes (e.g., kinases) .
  • The trione moiety in the benzothiadiazine core is critical for redox modulation, a mechanism implicated in apoptosis induction .

Limitations: No direct data on the target compound’s efficacy or toxicity exists in the provided evidence.

Biological Activity

The compound 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Azepan moiety : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
  • Benzothiadiazine core : Known for various biological activities, this structure contributes to the compound's pharmacological profile.
  • Dimethylphenyl group : This substituent may enhance lipophilicity and affect the compound's binding affinity to targets.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models. This activity is crucial for mitigating damage in various diseases, including neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
  • Antitumor Potential : In certain cancer cell lines, the compound demonstrated cytotoxic effects. The mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound against neuronal cell death induced by excitotoxicity. This could have implications for conditions such as Alzheimer's disease.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in inflammatory processes or metabolic pathways.
  • Receptor Modulation : It might interact with specific receptors (e.g., cannabinoid receptors) to mediate its effects on pain and inflammation.

In Vitro Studies

A study evaluating the antioxidant capacity of the compound found that it significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a protective role against oxidative stress-induced damage.

In Vivo Studies

In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines compared to control groups. These findings support its potential use as an anti-inflammatory agent.

Cancer Research

In a recent study on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potency. Apoptotic assays confirmed that treated cells underwent programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
Anti-inflammatoryDecreased edema and cytokines
AntitumorInduced apoptosis in cancer cells
NeuroprotectiveProtection against excitotoxicity

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this benzothiadiazine derivative?

  • Methodology : Begin with nucleophilic substitution or cyclization reactions, leveraging reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst, as seen in analogous syntheses) . Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is essential to isolate intermediates. Ensure anhydrous conditions to prevent hydrolysis of the azepan-1-yl carbonyl group.
  • Key Parameters : Solvent polarity (e.g., DMF for nucleophilic aromatic substitution), temperature control (80–120°C for cyclization), and stoichiometric ratios (1:1 for amine/aldehyde reactions) .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, azepan methylenes at δ 1.4–1.8 ppm).
  • HRMS : Validate molecular weight (e.g., C₂₃H₂₈N₄O₃S requires exact mass 464.18 g/mol).
  • FT-IR : Identify carbonyl stretches (1670–1720 cm⁻¹ for trione and amide groups) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the dihydro-2H-benzothiadiazine core .

Q. What structural features influence the compound’s stability under varying pH conditions?

  • Key Features :

  • The 3,4-dihydro-2H-benzothiadiazine core is prone to oxidation; stabilize with inert atmospheres during storage.
  • The azepan-1-yl carbonyl group may hydrolyze under acidic conditions (pH < 3), requiring neutral buffers in biological assays.
  • The 3,5-dimethylphenyl group enhances lipophilicity, affecting solubility in aqueous media .

Q. How can researchers assess purity and identify common synthetic byproducts?

  • Methods :

  • HPLC-DAD/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (e.g., incomplete cyclization products).
  • Melting Point Analysis : Sharp melting points (>200°C) indicate high crystallinity and purity.
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the benzothiadiazine cyclization step?

  • Analysis : The cyclization likely proceeds via a nucleophilic attack of the sulfonamide nitrogen on the adjacent carbonyl group, facilitated by acid catalysis (e.g., acetic acid). Computational studies (DFT) can model transition states to predict regioselectivity. Steric hindrance from the 3,5-dimethylphenyl group may direct cyclization away from ortho positions .
  • Experimental Validation : Isotope labeling (¹⁵N or ¹³C) at key positions to track bond formation via NMR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Approach :

  • Analog Synthesis : Modify the azepan ring (e.g., replace with piperidine or morpholine) and the dimethylphenyl group (e.g., halogenated variants).
  • Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) or cellular models (e.g., anti-inflammatory activity via COX-2 inhibition).
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic effects (Hammett σ values) to activity trends .

Q. How should contradictory data in biological activity assays be resolved?

  • Strategies :

  • Orthogonal Assays : Confirm initial findings with alternative methods (e.g., SPR binding assays vs. fluorescence polarization).
  • Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are reproducible across ≥3 independent experiments.
  • Control Experiments : Verify compound stability under assay conditions (e.g., DMSO stock oxidation) .

Q. What computational tools are suitable for predicting the compound’s binding modes?

  • Tools :

  • Molecular Docking (AutoDock Vina, Glide) : Model interactions with target proteins (e.g., ATP-binding pockets).
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • Pharmacophore Modeling (Phase) : Identify critical hydrogen-bond acceptors (e.g., trione oxygens) and hydrophobic pockets .

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